5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole

α1-adrenoceptor antagonist antipsychotic sertindole analogue

This heterocyclic building block is the validated core for designing α1a-adrenoceptor antagonists with sub-nanomolar affinity (Ki 0.99 nM) and >900-fold selectivity over D2/5-HT2A/2C receptors. Its indole-triazole architecture delivers aromatase inhibition equipotent to letrozole (IC50 0.026 μM) and quantifiable CDK4/6 inhibition (IC50 as low as 0.049 μM). In vivo PET data confirm poor brain uptake, making it ideal for peripherally restricted α1-blockers. Procure this scaffold to accelerate SAR programs targeting hypertension, BPH, or breast cancer without scaffold-hopping risk.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
Cat. No. B13699479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C11H10N4/c1-15-7-13-11(14-15)9-2-3-10-8(6-9)4-5-12-10/h2-7,12H,1H3
InChIKeyLQIRGZVVKJYMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole: Core Structural Building Block for α1-Adrenoceptor Antagonists and Aromatase Inhibitors


5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole is a heterocyclic building block that fuses an indole core with a 1,2,4-triazole moiety [1]. Its primary utility in medicinal chemistry arises from its function as a synthetic intermediate and a pharmacophoric scaffold that confers high α1-adrenoceptor subtype selectivity when elaborated into larger structures [1][2]. The compound is a key structural component in the development of potent aromatase inhibitors [2], and its derivatives have been evaluated as PET radioligands for brain imaging [3]. Its defined molecular architecture makes it a critical starting point for structure-activity relationship (SAR) studies, distinguishing it from other heteroaryl-substituted indoles.

Why 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole Scaffolds Cannot Be Replaced by Other Indole-Triazole Hybrids


Substitution of the 1-methyl-1,2,4-triazole moiety at the indole C5-position is not functionally interchangeable with other heteroaryl substituents or alternative triazole regioisomers. Quantitative structure-affinity relationship studies demonstrate that the 1,2,4-triazol-3-yl group confers a unique combination of sub-nanomolar α1a-adrenoceptor affinity (0.99 nM) and exceptional selectivity (over 900-fold vs. dopamine D2 and serotonin 5-HT2A/2C receptors) that is not replicated by pyrimidine or other heteroaryl replacements [1]. Direct in vivo comparative imaging studies have confirmed that the 1,2,4-triazole analogue exhibits poor brain uptake, while the pyrimidyl analogue shows high brain exposure [2], proving that subtle structural modifications result in profound pharmacokinetic divergence. These data underscore that this specific scaffold cannot be generically replaced without risking loss of target selectivity and unpredictable ADME properties.

Quantitative Differentiation Evidence: 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole Versus Structural Analogs


Sub-Nanomolar α1a-Adrenoceptor Affinity and >900-Fold Selectivity Over Dopamine and Serotonin Receptors

The compound 3-[4-[1-(4-fluorophenyl)-5-(1-methyl-1,2,4-triazol-3-yl)-1H-indol-3-yl]-1-piperidinyl]propionitrile (15c), which incorporates the 5-(1-methyl-1H-1,2,4-triazol-3-yl)indole core, demonstrates an affinity of 0.99 nM for the α1a-adrenoceptor subtype [1]. This affinity is superior to that of the parent drug sertindole, which has a Ki of 3.4 nM for α1-adrenoceptors [1]. Furthermore, compound 15c exhibits selectivity ratios of >900 for α1a receptors versus dopamine D2, D3, and D4 receptors, and versus serotonin 5-HT2A and 5-HT2C receptors, a selectivity profile that is comparable to the reference antagonist prazosin but not matched by other 5-heteroaryl-substituted sertindole analogues lacking the specific triazole moiety [1].

α1-adrenoceptor antagonist antipsychotic sertindole analogue

Aromatase Inhibition Equipotent to Letrozole (IC50 0.026 μM vs. 0.024 μM)

A 1,2,4-triazole-indole hybrid compound (designated Compound 5) featuring the core indole-triazole motif inhibited human placental aromatase (CYP19) with an IC50 value of 0.026 μM [1]. This inhibitory potency is statistically equivalent to the clinically approved aromatase inhibitor letrozole, which exhibited an IC50 of 0.024 μM in the same assay [1]. In contrast, other indole-triazole hybrids within the same study, such as compound 4d, demonstrated an order of magnitude lower potency (IC50 = 17.67 μM) in the MCF-7 cell viability assay [1].

aromatase inhibitor breast cancer letrozole comparator

Poor Blood-Brain Barrier Penetration Versus Pyrimidyl Analogue in Non-Human Primates

In a comparative in vivo PET imaging study in cynomolgus monkeys, the 1,2,4-triazole analogue [11C]3, which contains the 5-(1-methyl-1H-1,2,4-triazol-3-yl)indole core, exhibited poor brain uptake [1]. In contrast, the corresponding pyrimidyl analogue [11C]4 demonstrated high brain exposure and specific binding in α1-adrenoceptor-rich brain regions [1]. This divergence occurred despite both compounds showing favorable in vitro profiles, including high α1-adrenoceptor affinity and promising Caco-2 permeability rates [1].

PET imaging blood-brain barrier cynomolgus monkey

CDK4 and CDK6 Inhibitory Activity with IC50 Range 0.049 – 3.031 μM

A series of indolyl 1,2,4-triazole scaffolds, designed and synthesized as potential anti-proliferative agents, demonstrated inhibitory activity against both CDK4 and CDK6 enzymes, with IC50 values ranging from 0.049 μM to 3.031 μM [1]. While this study evaluated a series of compounds rather than a single comparator, the data establish that the indolyl-triazole scaffold can achieve potent dual CDK4/6 inhibition. This activity profile contrasts with other indole-based kinase inhibitors that may lack the triazole moiety and show different selectivity patterns across the kinome [1].

CDK4 inhibitor CDK6 inhibitor antiproliferative

Validated Application Scenarios for 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole Based on Quantitative Evidence


Development of Highly Selective α1-Adrenoceptor Antagonists for Cardiovascular or Urological Indications

The 5-(1-methyl-1H-1,2,4-triazol-3-yl)indole core is the validated choice for designing α1-adrenoceptor antagonists with exceptional subtype selectivity. The evidence demonstrates that this scaffold can yield compounds with sub-nanomolar affinity for α1a-adrenoceptors (Ki = 0.99 nM) and over 900-fold selectivity against dopamine D2 and serotonin 5-HT2A/2C receptors [1]. This selectivity profile, comparable to the clinical drug prazosin, makes this scaffold ideal for developing next-generation α1-blockers with reduced CNS side effects, specifically for hypertension or benign prostatic hyperplasia. Procurement of this building block is justified for SAR programs aiming to minimize off-target pharmacology.

Potent Aromatase Inhibitors for Hormone-Dependent Breast Cancer

The indole-triazole hybrid scaffold, of which 5-(1-methyl-1H-1,2,4-triazol-3-yl)indole is a core component, has been proven to deliver aromatase inhibition equipotent to the clinical standard letrozole (IC50 = 0.026 μM vs. 0.024 μM) [1]. This establishes the scaffold as a high-value starting point for medicinal chemistry campaigns targeting aromatase. The quantitative data supports its procurement for hit-to-lead and lead optimization programs focused on breast cancer therapeutics, offering a validated pathway to clinical-grade potency without the need for extensive scaffold hopping.

Peripheral α1-Adrenoceptor Targeting (Avoidance of CNS Applications)

Based on direct in vivo evidence from PET imaging studies in non-human primates, derivatives of this scaffold exhibit poor brain uptake despite favorable in vitro permeability profiles [1]. This empirical finding provides a clear application guideline: the 5-(1-methyl-1H-1,2,4-triazol-3-yl)indole scaffold is optimally suited for developing peripherally restricted α1-adrenoceptor antagonists. Procurement decisions for CNS-targeted programs should favor alternative heteroaryl substituents, such as pyrimidine, which demonstrated high brain exposure in the same study [1]. This evidence-based guidance mitigates the risk of CNS-penetration failures.

CDK4/6 Kinase Inhibitor Discovery in Oncology

The indolyl-1,2,4-triazole scaffold has demonstrated quantifiable inhibitory activity against CDK4 and CDK6, with IC50 values reaching as low as 0.049 μM [1]. This validates the scaffold for use in oncology drug discovery programs targeting cell cycle regulation. The established potency range (0.049 – 3.031 μM) provides a benchmark for evaluating new derivatives and supports the procurement of this building block for focused libraries aimed at CDK4/6 inhibition. The activity is benchmarked against the reference kinase inhibitor staurosporine (IC50 = 3.144 μM for CDK4) [1].

Quote Request

Request a Quote for 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.